1-(Adamantan-1-yl)-2,2-dibromoethanone

説明

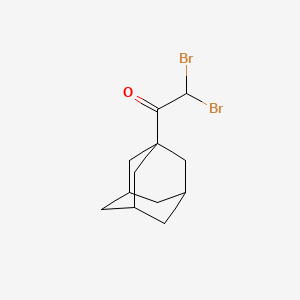

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1-adamantyl)-2,2-dibromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJXVMSXFQUDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352250 | |

| Record name | 1-(adamantan-1-yl)-2,2-dibromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26525-25-7 | |

| Record name | 2,2-Dibromo-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26525-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(adamantan-1-yl)-2,2-dibromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26525-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Transformations of 1 Adamantan 1 Yl 2,2 Dibromoethanone

Nucleophilic Substitution Reactions Involving the Dibromoethanone Moiety

The dibromoethanone moiety in 1-(adamantan-1-yl)-2,2-dibromoethanone presents multiple sites for nucleophilic attack. nih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bonds, increasing the electron deficiency at the α-carbon and making it susceptible to nucleophilic attack. nih.gov The presence of two bromine atoms, as opposed to one, further amplifies the electrophilicity of the α-carbon.

While direct substitution of the bromine atoms is possible, α,α-dihaloketones lacking α'-hydrogens, such as this compound, are particularly known for undergoing the Favorskii rearrangement in the presence of a base. wikipedia.orgnrochemistry.com This reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield carboxylic acid derivatives. wikipedia.orgnumberanalytics.com For ketones without enolizable α'-protons, a "quasi-Favorskii rearrangement" mechanism is proposed, where the base first adds to the carbonyl carbon, followed by a concerted migration of the neighboring carbon and displacement of a halide. nrochemistry.comchemistwizards.com

The nature of the base used determines the final product of the Favorskii rearrangement, making it a versatile tool for synthesizing various adamantane-1-carboxylic acid derivatives.

Table 1: Potential Products of the Favorskii Rearrangement of this compound

| Base/Nucleophile | Product Type | Example Product Name |

|---|---|---|

| Hydroxide (e.g., NaOH) | Carboxylic Acid | Adamantane-1-carboxylic acid |

| Alkoxide (e.g., NaOR') | Ester | Alkyl adamantane-1-carboxylate |

This table is illustrative of the expected outcomes based on the general Favorskii rearrangement mechanism. wikipedia.orgchemistwizards.com

Another significant reaction pathway for α,α-dihaloketones is reductive dehalogenation. wikipedia.org Treatment with reducing agents, such as zinc metal, can generate metal enolates. These intermediates can be protonated to yield the corresponding monohalo-ketone or the fully dehalogenated ketone, or they can be trapped by other electrophiles, providing a route to α-functionalized adamantyl ketones. wikipedia.org

Elucidating the Influence of the Adamantane (B196018) Cage on Reaction Pathways and Selectivity

The adamantane group is not a passive spectator in the reactions of the dibromoethanone moiety. Its unique structural and electronic properties exert a significant influence on reaction pathways and selectivity. nih.gov

Steric Effects : The adamantane cage is a large, rigid, and sterically demanding substituent. nih.govcas.cz This bulkiness can hinder the approach of nucleophiles to the adjacent carbonyl and α-carbon centers. nih.gov This steric hindrance can decrease reaction rates compared to less hindered ketones and can influence stereoselectivity in reactions that create new chiral centers. In some cases, steric congestion can prevent certain reaction pathways from occurring or can favor the formation of one regioisomer over another. nih.govacs.org For instance, the bulky nature of the adamantyl group can influence the equilibrium between different conformational isomers, which in turn may affect reactivity. acs.org

Electronic Effects : The adamantyl group is known to be electron-donating through induction. This property can affect the reactivity of the molecule in several ways. It can influence the stability of charged intermediates that may form during a reaction. mdpi.com For example, the electron-releasing nature of the adamantyl group can stabilize an adjacent positive charge, which is a key factor in solvolysis reactions that proceed through carbocationic intermediates. mdpi.com Conversely, this electron-donating effect slightly deactivates the carbonyl group toward nucleophilic attack compared to ketones with electron-withdrawing groups.

Lipophilicity : The adamantane moiety significantly increases the lipophilicity of a molecule. nih.govmdpi.com This property is particularly relevant in medicinal chemistry but also affects the solubility and reactivity in different solvent systems, potentially influencing reaction rates and product distribution.

Electrophilic and Radical Reactions of the Carbonyl and Halogenated Centers

The dibromoethanone group possesses both electrophilic and nucleophilic characteristics. The primary electrophilic centers are the carbonyl carbon and the α-carbon bearing the two bromine atoms, which are susceptible to attack by a wide range of nucleophiles. nih.govyoutube.com The carbonyl oxygen, with its lone pairs of electrons, is a nucleophilic center and can be attacked by electrophiles, most commonly a proton from an acid. youtube.comlibretexts.org This protonation activates the carbonyl group, making the carbonyl carbon even more electrophilic and facilitating nucleophilic addition. libretexts.org

Radical reactions provide another avenue for the transformation of this compound. The C-Br bonds can be cleaved under radical conditions. For instance, α-keto radicals can be generated from α-bromoketones through reaction with certain metal complexes or via photochemical pathways. nih.govacs.org In the case of gem-dihalo ketones, reductive processes using one-electron reducing agents can lead to the formation of α-keto carbenes or carbenoids after the loss of both halogen atoms. wikipedia.org These highly reactive intermediates can undergo subsequent reactions like C-H insertion. The adamantane scaffold itself is known to participate in radical reactions, with a preference for functionalization at the tertiary C-H bonds at the bridgehead positions. acs.orgnih.gov While the initial radical would form on the ethanone (B97240) portion, the properties of the adamantyl group could influence the fate of any subsequent radical intermediates. nih.gov

Exploration of Functional Group Interconversions and Derivatizations

The rich reactivity of the α,α-dibromoethanone moiety makes this compound a versatile building block for a variety of functional group interconversions and the synthesis of more complex molecules. fiveable.mevanderbilt.edusolubilityofthings.comresearchgate.net

Synthesis of Carboxylic Acid Derivatives : As previously discussed (Section 3.1), the Favorskii rearrangement is a powerful method for converting this compound into adamantane-1-carboxylic acid and its derivatives, such as esters and amides. wikipedia.orgchemistwizards.com

Synthesis of Heterocycles : α-Haloketones are classic precursors for the synthesis of a wide array of heterocyclic compounds. nih.govwikipedia.orgmdpi.com By reacting with appropriate binucleophiles, this compound can serve as a starting point for adamantyl-substituted heterocycles. For example, condensation with thioamides or thioureas could lead to the formation of adamantyl-substituted thiazoles. wikipedia.org

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Co-reactant | Heterocyclic Product |

|---|---|

| Thioamide (R-C(S)NH₂) | Adamantyl-thiazole |

| Thiourea (H₂N-C(S)NH₂) | Adamantyl-aminothiazole |

| 1,2-Diamine | Adamantyl-dihydropyrazine |

This table outlines plausible synthetic routes based on established reactions of α-haloketones. nih.govwikipedia.org

Formation of α,β-Unsaturated Systems : The related α-monobromo ketones can be readily converted to α,β-unsaturated ketones via dehydrobromination using a non-nucleophilic base like pyridine. libretexts.org For a gem-dibromo ketone, elimination reactions could potentially lead to the formation of an α-bromo-α,β-unsaturated ketone or an adamantyl-substituted alkynyl ketone, which are themselves valuable synthetic intermediates.

Computational Approaches to Reaction Mechanism Prediction

While specific computational studies on this compound are not widely published, modern computational chemistry provides powerful tools to predict and rationalize its reactivity. uzh.chmdpi.com Density Functional Theory (DFT) and other methods can be employed to model various aspects of the molecule's behavior. acs.orgmdpi.com

Conformational Analysis and Reactivity : Computational models can determine the most stable conformations of the molecule. The relative orientation of the bulky adamantane group and the two bromine atoms with respect to the carbonyl group is crucial, as it can influence steric accessibility and orbital overlap, thereby affecting reaction rates. acs.org

Reaction Pathway Modeling : The mechanisms of potential reactions, such as the Favorskii rearrangement versus nucleophilic substitution, can be mapped computationally. By calculating the activation energies for different transition states, chemists can predict which reaction pathway is more favorable under specific conditions. nih.gov

Intermediate Stability : The stability of potential intermediates, such as enolates or the cyclopropanone in the Favorskii rearrangement, can be assessed. This helps in understanding the feasibility of a proposed mechanism. For instance, calculations can shed light on the stability of the acylium ion or carbocation intermediates that might form during solvolysis reactions. mdpi.com

Kinetic Isotope Effects : Computational studies can predict kinetic isotope effects (KIEs), which can then be compared with experimental data to provide strong evidence for a particular reaction mechanism. nih.gov

Studies on related adamantane systems have successfully used computational methods to understand reaction mechanisms, product selectivity, and even quantum tunneling phenomena, highlighting the potential for these approaches to provide deep insight into the complex reactivity of this compound. mdpi.comnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Adamantan 1 Yl 2,2 Dibromoethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(Adamantan-1-yl)-2,2-dibromoethanone, ¹H and ¹³C NMR spectra provide definitive proof of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the adamantyl cage and the lone proton of the dibromoethyl group. The adamantane (B196018) moiety contains 15 protons in three distinct environments. These typically appear as a series of overlapping multiplets in the upfield region of the spectrum, generally between δ 1.70 and 2.10 ppm. The most deshielded protons are the three methine (CH) protons at the bridgehead positions, while the twelve methylene (B1212753) (CH₂) protons constitute the remaining signals. A key feature of the spectrum is the singlet observed for the proton on the carbon bearing the two bromine atoms (-CHBr₂). This proton is significantly deshielded by the adjacent electron-withdrawing carbonyl group and the two bromine atoms, expected to appear as a sharp singlet at approximately δ 6.3-6.5 ppm, due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. The most downfield signal corresponds to the carbonyl carbon (C=O), which is expected to resonate around δ 195-200 ppm. The carbon atom of the dibromomethyl group (CHBr₂) would appear at a significantly downfield-shifted position compared to a standard methyl group, likely in the δ 35-45 ppm range, due to the strong deshielding effect of the two bromine atoms. The adamantyl cage itself would show four distinct signals: one for the quaternary carbon attached to the carbonyl group, one for the three equivalent bridgehead CH carbons, and two signals for the six equivalent CH₂ carbons in different positions relative to the substituent.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | Adamantane CH₂ | ~1.75 - 1.90 | Multiplet | 12H |

| ¹H | Adamantane CH | ~2.05 - 2.15 | Multiplet | 3H |

| ¹H | -CHBr₂ | ~6.40 | Singlet | 1H |

| ¹³C | Adamantane CH₂ | ~36-38 | - | - |

| ¹³C | Adamantane CH | ~28 | - | - |

| ¹³C | Adamantane C-quaternary | ~40 | - | - |

| ¹³C | -CHBr₂ | ~38 | - | - |

| ¹³C | C=O | ~198 | - | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups within a molecule.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. In a typical ketone, this band appears around 1715 cm⁻¹. However, the presence of two α-halogen atoms (bromine) is known to shift this absorption to a higher frequency (wavenumber) due to the electron-withdrawing inductive effect. Therefore, the C=O stretch for this compound is expected in the range of 1730-1750 cm⁻¹.

Other significant absorptions include the C-H stretching vibrations of the adamantyl group, which appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). The C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹, although they may be weak and difficult to assign definitively.

Raman spectroscopy would provide complementary information. While the C=O stretch would be visible, the symmetric vibrations of the adamantane cage would likely be more intense in the Raman spectrum compared to the IR spectrum.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Adamantane (sp³ C-H) | 2850 - 2950 | Strong |

| C=O Stretch | α,α-dibromo ketone | 1730 - 1750 | Very Strong, Sharp |

| C-H Bend | Methylene/Methine | ~1450 | Medium |

| C-Br Stretch | Bromoalkane | 500 - 600 | Medium to Weak |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₂H₁₆Br₂O. The presence of two bromine atoms creates a highly characteristic isotopic pattern for the molecular ion peak ([M]⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Consequently, the mass spectrum will exhibit three peaks for the molecular ion:

[M]⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensity of these peaks will be in an approximate ratio of 1:2:1. HRMS can measure the monoisotopic mass (using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁶O) with high precision, confirming the elemental composition.

The fragmentation pattern in the mass spectrum is also highly predictable. A common fragmentation pathway would be the loss of a bromine radical (•Br) to give [M-Br]⁺. Another major fragmentation is the cleavage of the bond between the adamantyl group and the carbonyl group, leading to the formation of the very stable adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135, which is often the base peak in the mass spectra of 1-substituted adamantanes. nih.gov Other possible fragments include [M-Br-CO]⁺.

Interactive Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Description |

| [M]⁺ | [C₁₂H₁₆⁷⁹Br₂O]⁺ | 333.9562 | Molecular ion |

| [M+2]⁺ | [C₁₂H₁₆⁷⁹Br⁸¹BrO]⁺ | 335.9542 | Molecular ion + 2 amu |

| [M+4]⁺ | [C₁₂H₁₆⁸¹Br₂O]⁺ | 337.9521 | Molecular ion + 4 amu |

| [M-Br]⁺ | [C₁₂H₁₆⁷⁹BrO]⁺ | 255.0433 | Loss of a bromine radical |

| [C₁₀H₁₅]⁺ | [C₁₀H₁₅]⁺ | 135.1168 | Adamantyl cation (often base peak) |

X-ray Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods define the connectivity of a molecule, X-ray diffraction provides an unambiguous determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and conformation.

Without a crystal structure, a definitive analysis of the packing and intermolecular forces is not possible. However, based on the functional groups present, one can predict the likely interactions that would govern the supramolecular assembly. The most probable significant intermolecular interaction would be weak C–H···O hydrogen bonds, where hydrogen atoms from the adamantyl cage of one molecule interact with the carbonyl oxygen of a neighboring molecule. Current time information in Preston County, US. Such interactions are common in the crystal structures of adamantane-containing ketones and are crucial in stabilizing the crystal lattice. Due to the absence of aromatic rings, C–H···π interactions would not be present.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. sigmaaldrich.com This analysis requires a solved crystal structure (a CIF file) as input. The analysis generates a unique 3D surface around a molecule, color-coded to show different types of intermolecular contacts and their relative strength. nih.gov

The corresponding 2D fingerprint plot is a histogram that summarizes these interactions, plotting the distance from the surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). uni.lu For this compound, a Hirshfeld analysis would be expected to show that H···H contacts make up the largest percentage of the surface area, a common feature for hydrogen-rich molecules. mdpi.comnih.gov The plot would also quantify the contributions from H···Br/Br···H and H···O/O···H contacts, providing quantitative insight into the weak hydrogen bonding and other van der Waals forces that stabilize the crystal structure. mdpi.com Until a crystal structure is determined experimentally, this analysis remains speculative.

Computational Chemistry and Theoretical Modeling of 1 Adamantan 1 Yl 2,2 Dibromoethanone

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-(Adamantan-1-yl)-2,2-dibromoethanone, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the distribution of electron density. These calculations would provide insights into the molecule's kinetic stability, reactivity, and potential sites for electrophilic or nucleophilic attack. However, no published studies have reported these specific DFT calculations for the title compound.

Molecular Docking Studies to Explore Potential Ligand-Protein Interactions as Research Tools

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential protein targets and exploring its binding modes within their active sites. This information is vital for drug discovery and development. The lipophilic adamantyl group often plays a key role in binding to hydrophobic pockets of proteins. Despite the potential utility, no molecular docking studies featuring this compound have been published.

Quantum Chemical Assessment of Bond Dissociation Energies and Reaction Energetics

Quantum chemical methods can be used to calculate bond dissociation energies (BDEs), providing fundamental information about the strength of chemical bonds within a molecule. For this compound, calculating the BDEs of the C-C, C-Br, and C-H bonds would help in understanding its thermal stability and potential degradation pathways. Furthermore, the energetics of potential reactions could be modeled. This data is currently unavailable in the scientific literature for this specific compound.

Steric and Electronic Effects of the Adamantyl Substituent on Molecular Properties and Interactions

The adamantyl group is known to exert significant steric and electronic effects. Its bulkiness can shield parts of the molecule from chemical attack, influencing reactivity and selectivity. Electronically, it is generally considered to be a weak electron-donating group. A thorough computational analysis would quantify these effects in this compound by comparing its properties to analogues without the adamantyl group. This would involve analyzing changes in bond lengths, bond angles, charge distribution, and orbital energies. However, such a comparative computational study for this molecule has not been reported.

Future Research Trajectories for this compound

The synthetic intermediate this compound, with its distinctive bulky adamantyl cage and reactive gem-dibromo ketone functionality, presents a landscape ripe for further scientific exploration. While its current applications are primarily in specialized organic synthesis, emerging research avenues point towards its potential in developing more sustainable chemical processes, uncovering novel reaction pathways, enhancing reaction monitoring through advanced spectroscopic methods, and fostering interdisciplinary collaborations at the nexus of chemistry, computational science, and biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Adamantan-1-yl)-2,2-dibromoethanone, and how are yields maximized?

- Methodology :

- Bromination : Start with 1-(Adamantan-1-yl)ethanone and perform α-bromination using Br₂ in acetic acid (HOAc) under controlled conditions (0–25°C). Monitor reaction progress via TLC to avoid over-bromination .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (isooctane) to isolate the product. Yields typically range from 70–85% depending on stoichiometry and reaction time .

- Characterization : Confirm structure via ¹H NMR (δ 1.5–2.5 ppm for adamantyl protons, δ 4.0–4.5 ppm for carbonyl-associated bromines) and HRMS-ESI (exact mass: ~356.96 g/mol) .

Q. How should researchers characterize this compound spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Assign adamantyl protons (distinct multiplet at δ 1.7–2.1 ppm) and carbonyl carbons (δ ~200 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in complex spectra .

- Mass Spectrometry : Employ LC/MS for purity analysis and HRMS-ESI for exact mass confirmation (expected [M+H]⁺: 357.0).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected LC/MS peaks) be resolved during characterization?

- Methodology :

- Replicate Experiments : Repeat synthesis under inert conditions (N₂/Ar) to rule out oxidation/byproducts .

- Complementary Techniques : Use HPLC (C18 column, acetonitrile/water gradient) to separate impurities. Cross-validate with 2D NMR (COSY, HSQC) for ambiguous proton assignments .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (software: Gaussian 16) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic sites (C-Br bonds) .

- Molecular Docking : Model interactions with biological targets (e.g., 11β-HSD1 enzymes) using AutoDock Vina. Validate with in vitro assays .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using SMD implicit solvation models .

Q. How can reaction yields be improved in large-scale syntheses?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., Yb(OTf)₃, ZnCl₂) to enhance bromination efficiency .

- Process Optimization : Use flow chemistry for exothermic bromination steps, maintaining temperature (±2°C) via jacketed reactors .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

Data Analysis and Experimental Design

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodology :

- Solvent Selection : Use high-vapor-pressure solvents (e.g., ether/hexane) for slow crystallization. Add seed crystals if nucleation is sluggish .

- Cryocooling : Mount crystals at 90 K to minimize thermal motion artifacts. Collect data with synchrotron radiation (λ = 0.7–1.0 Å) for high resolution .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R₁ < 0.05 and wR₂ < 0.15 .

Q. How do steric effects from the adamantyl group influence reaction kinetics in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Perform pseudo-first-order experiments (excess nucleophile) with GC-MS monitoring. Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots .

- Steric Maps : Generate steric maps (Cone Angle Calcs) using SambVca software to quantify adamantyl bulk .

- Comparative Analysis : Contrast reactivity with non-adamantyl analogs (e.g., tert-butyl derivatives) to isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。